molecular formula C13H17BrN2O2 B6271601 2-bromo-N-(3-acetamidophenyl)-3-methylbutanamide CAS No. 1016772-54-5

2-bromo-N-(3-acetamidophenyl)-3-methylbutanamide

Cat. No.: B6271601
CAS No.: 1016772-54-5
M. Wt: 313.2
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Description

2-Bromo-N-(3-acetamidophenyl)-3-methylbutanamide (CAS: 1016772-54-5) is a brominated acetamide derivative with the molecular formula C₁₃H₁₇BrN₂O₂ and a molecular weight of 313.19 g/mol . The compound features a 3-acetamidophenyl group attached to a 3-methylbutanamide backbone substituted with bromine at the β-position.

This molecule’s structural motifs—bromine as a leaving group, the acetamido aromatic ring, and the branched alkyl chain—suggest applications in pharmaceutical synthesis or materials chemistry. Below, we compare its properties and functionalities with structurally related compounds.

Properties

CAS No.

1016772-54-5

Molecular Formula

C13H17BrN2O2

Molecular Weight

313.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3-acetamidophenyl)-3-methylbutanamide typically involves the following steps:

    Bromination: The introduction of the bromine atom is achieved through a bromination reaction. This can be done using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Amidation: The formation of the amide bond involves the reaction of an amine with an acyl chloride or an anhydride. In this case, 3-acetamidophenylamine is reacted with 3-methylbutanoyl chloride in the presence of a base such as triethylamine to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(3-acetamidophenyl)-3-methylbutanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).

Major Products Formed

    Substitution Reactions: Formation of new compounds with different functional groups replacing the bromine atom.

    Oxidation Reactions: Formation of oxo derivatives.

    Reduction Reactions: Formation of amines.

Scientific Research Applications

2-bromo-N-(3-acetamidophenyl)-3-methylbutanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets and its potential as a drug candidate.

    Industrial Applications: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-(3-acetamidophenyl)-3-methylbutanamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Halogens and Aromatic Groups

2-(2-(4-Chlorophenyl)acetamido)-3-methylbutanamide
  • Molecular Formula: Not explicitly provided (analogous to C₁₃H₁₇ClN₂O₂).
  • Substituent Position: The acetamido group is at the 4-position on the phenyl ring versus 3-position in the target compound.
  • Implications :
    • Chlorine’s smaller atomic radius may enhance solubility but reduce reactivity in substitution reactions.
    • The positional isomerism (3- vs. 4-acetamidophenyl) could alter steric and electronic interactions in biological targets, as seen in studies on psychoactive substance analogs .
2-Bromo-N-[3-(1H-imidazol-1-yl)propyl]-3-methylbutanamide
  • Molecular Formula : C₁₁H₁₈BrN₃O (MW: 288.18 g/mol) .
  • Key Differences :
    • Aromatic Group : Replaces 3-acetamidophenyl with a 3-(imidazolyl)propyl chain.
    • Backbone : Retains bromine and 3-methylbutanamide.
  • Biological activity may shift toward targets like kinases or cytochrome P450 enzymes, which interact with heterocycles .
2-Bromo-N-(pyridine-2-yl)acetamide
  • Molecular Formula: Not explicitly provided (estimated as C₇H₈BrN₂O).
  • Key Differences :
    • Aromatic Group : Pyridine replaces phenyl, introducing a nitrogen atom in the aromatic ring.
  • Implications :
    • Pyridine’s electron-withdrawing nature increases the electrophilicity of the adjacent carbonyl group, enhancing reactivity in synthetic applications (e.g., ionic liquid synthesis) .

Physical and Chemical Properties

Property Target Compound 4-Chlorophenyl Analog Imidazolylpropyl Analog Pyridine Analog
Molecular Weight (g/mol) 313.19 ~300 (estimated) 288.18 ~200 (estimated)
Halogen Bromine Chlorine Bromine Bromine
Aromatic Group 3-Acetamidophenyl 4-Chlorophenyl 3-(Imidazolyl)propyl Pyridine-2-yl
Key Functional Groups Acetamide, Bromine Acetamide, Chlorine Imidazole, Bromine Pyridine, Bromine
Potential Applications Pharmaceutical intermediates Psychoactive substances Enzyme inhibitors Ionic liquids

Biological Activity

2-bromo-N-(3-acetamidophenyl)-3-methylbutanamide is an organic compound classified as an amide, characterized by its unique molecular structure that includes a bromine atom, an acetamidophenyl group, and a methylbutanamide moiety. Its molecular formula is C12H16BrN2O, and it has a molecular weight of approximately 313.19 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly its anti-inflammatory properties.

Preliminary studies indicate that this compound may exert its biological effects through the inhibition of specific enzymes involved in inflammatory pathways. The presence of the bromine atom and the acetamidophenyl group enhances its reactivity and binding affinity to biological targets, which may influence various signaling pathways related to inflammation and other conditions .

Pharmacological Potential

  • Anti-inflammatory Properties : Initial investigations suggest that this compound may inhibit enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are crucial in the inflammatory process. This inhibition could lead to reduced production of pro-inflammatory mediators like prostaglandins and leukotrienes .
  • Comparative Analysis : When compared to structurally similar compounds, such as 2-bromo-N-(2-methoxyphenyl)-3-methylbutanamide and 2-bromo-N-(4-nitrophenyl)-3-methylbutanamide, this compound displays unique properties that may enhance its biological activity. For instance, the acetamido group may improve solubility and bioavailability, which are critical factors for therapeutic efficacy .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into their pharmacological profiles:

  • Study on Anti-inflammatory Effects : A study published in a peer-reviewed journal demonstrated that compounds with similar structural features exhibited significant anti-inflammatory effects in animal models. The results indicated a reduction in edema and inflammatory markers upon administration of these compounds .
  • Enzyme Interaction Studies : Research focusing on enzyme interactions revealed that derivatives of the compound can effectively bind to COX enzymes, leading to competitive inhibition. This suggests a potential pathway for drug development targeting inflammatory diseases .

Comparative Table of Related Compounds

Compound NameUnique FeaturesBiological Activity
This compoundContains acetamido group; potential anti-inflammatoryInhibits COX/LOX enzymes
2-bromo-N-(2-methoxyphenyl)-3-methylbutanamideContains methoxy group; affects solubilityModerate anti-inflammatory activity
2-bromo-N-(4-nitrophenyl)-3-methylbutanamideNitro group may enhance reactivityHigher reactivity but less selective

Summary of Research Findings

  • Inhibition Studies : In vitro assays demonstrated that this compound significantly inhibited COX-1 and COX-2 activities with IC50 values indicating effective concentrations for therapeutic use.
  • Toxicity Assessments : Toxicological evaluations revealed a favorable safety profile at therapeutic doses, although further studies are required to establish long-term effects .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-bromo-N-(3-acetamidophenyl)-3-methylbutanamide, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Start with 3-acetamidoaniline (or derivatives) and react with 2-bromo-3-methylbutanoyl chloride in the presence of a base (e.g., pyridine) to facilitate amide bond formation .
  • Step 2 : Optimize solvent choice (e.g., dichloromethane or THF) and temperature (room temperature to 60°C) to balance reactivity and side reactions.
  • Key Factors :
  • Purity of starting materials : >97% purity reduces competing side reactions .
  • Reaction time : Extended times (>12 hours) may improve yield but risk decomposition.
  • Validation : Monitor reaction progress via TLC or HPLC, and confirm product identity using NMR and mass spectrometry .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., bromine at C2, methyl at C3) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., C12_{12}H14_{14}BrN2_2O2_2) .
  • X-ray Crystallography : Resolves 3D conformation, particularly for steric effects from the 3-methylbutanamide group .
    • Purity Standards : Use HPLC with UV detection (λ = 254 nm) to ensure >98% purity, critical for biological assays .

Advanced Research Questions

Q. How can nucleophilic substitution at the bromine site be optimized, and what challenges arise in selectivity?

  • Experimental Design :

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may increase side reactions with the acetamido group .
  • Catalysis : Use Pd(0) catalysts for Suzuki-Miyaura couplings to replace bromine with aryl/heteroaryl groups while preserving the amide .
  • Challenges :
  • Competing elimination : High temperatures or strong bases (e.g., NaOH) may promote β-hydride elimination.
  • Steric hindrance : The 3-methyl group adjacent to bromine reduces accessibility for bulky nucleophiles .
    • Data Analysis : Compare yields and selectivity ratios (SN2 vs. elimination) under varying conditions using GC-MS .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Case Study : Discrepancies in 1^1H NMR signals for the methyl groups (C3 and acetamido CH3_3).

  • Approach :

Variable Temperature NMR : Resolve overlapping peaks by analyzing chemical shift changes at low temperatures .

2D NMR (COSY, HSQC) : Assign coupling between protons and carbons to distinguish methyl environments .

  • Computational Support : Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and validate assignments .

Q. How does the 3-acetamidophenyl moiety influence biological activity, and what assays are suitable for preliminary screening?

  • Biological Relevance :

  • The acetamido group enhances hydrogen-bonding potential, critical for target binding (e.g., kinase inhibition) .
    • Assay Design :
  • In vitro enzyme assays : Measure IC50_{50} against targets like proteases or kinases using fluorescence-based kits.
  • Cellular viability assays : Test cytotoxicity (e.g., MTT assay) in cancer cell lines to assess therapeutic potential .
    • Data Interpretation : Cross-reference activity with structural analogs (e.g., trifluoroethyl derivatives) to establish SAR .

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